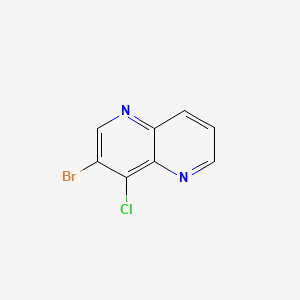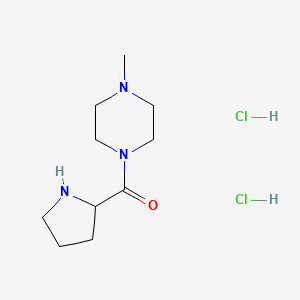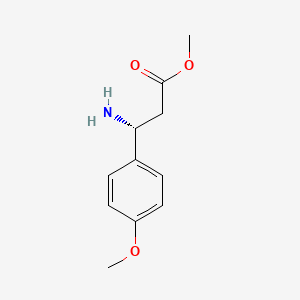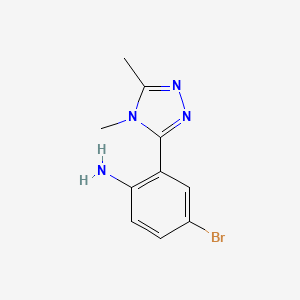
4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline is a heterocyclic compound that features a bromine atom, a triazole ring, and an aniline moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Coupling with Aniline: The final step involves coupling the triazole ring with an aniline derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with azide, thiol, or other functional groups.
科学的研究の応用
4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules.
Biological Research: It is employed in the study of enzyme inhibition, receptor binding, and other biological processes.
作用機序
The mechanism of action of 4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The triazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that modulate the activity of target molecules.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol
- 4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)benzaldehyde
- 4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the triazole ring enhances its reactivity and potential for diverse applications.
特性
分子式 |
C10H11BrN4 |
|---|---|
分子量 |
267.13 g/mol |
IUPAC名 |
4-bromo-2-(4,5-dimethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H11BrN4/c1-6-13-14-10(15(6)2)8-5-7(11)3-4-9(8)12/h3-5H,12H2,1-2H3 |
InChIキー |
QHGSCRVZQGINTM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N1C)C2=C(C=CC(=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)

![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)

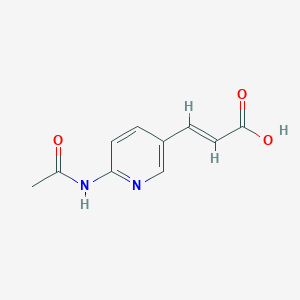
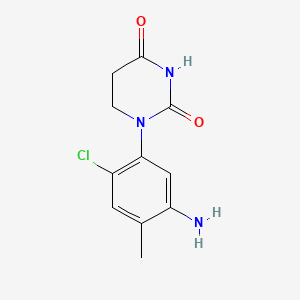
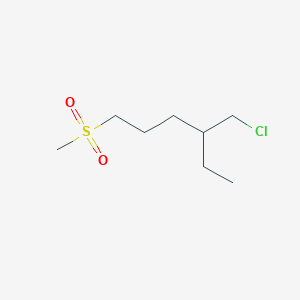

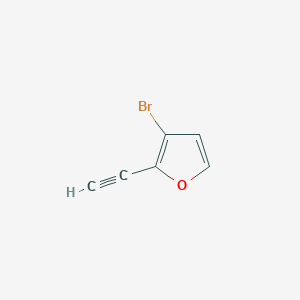
![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)
